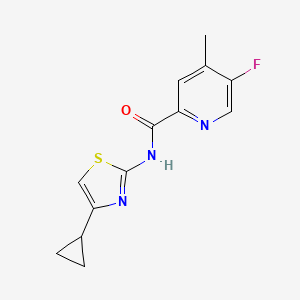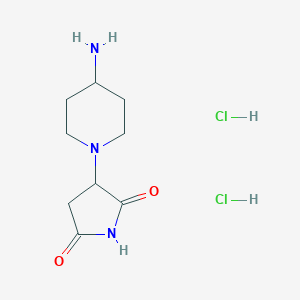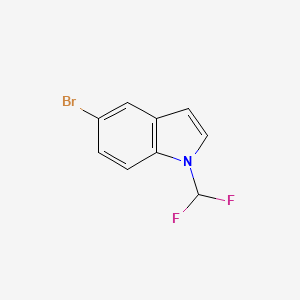
5-bromo-1-(difluoromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-(difluoromethyl)-1H-indole, commonly known as BDFI, is a chemical compound with a molecular formula of C9H5BrF2N. BDFI is a halogenated indole derivative that has been extensively researched for its potential applications in the fields of medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Barakat et al. (2017) explored the intermolecular interactions, Hirshfeld surface analysis, DFT, and thermal analysis of a derivative synthesized from 5-bromo-1H-indole, demonstrating good thermal stability and detailed insights into its electronic and molecular structure Barakat et al., 2017.
Synthesis and Chemical Reactions
- Zhao-chan (2013) reported on the efficient synthesis of a derivative through a NBS-promoted reaction, highlighting the compound's ease of synthesis and potential as a precursor for further chemical transformations Gao Zhao-chan, 2013.
- Murai et al. (2012) developed photoreactive diazirinyl indole derivatives from bromoindole derivatives, showcasing their utility in biological functional analysis through photoaffinity labeling Murai et al., 2012.
Antimicrobial Activity
Mageed et al. (2021) investigated new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole for their antimicrobial activity, finding high antibacterial potential in the synthesized derivatives Mageed et al., 2021.
Synthetic Pathways and Chemical Frameworks
- Alekseyev et al. (2015) detailed a synthesis method for heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting the method's value in constructing complex molecular structures Alekseyev et al., 2015.
- Mphahlele et al. (2016) described the annulation and trifluoroacetylation of indole-based chalcones, leading to novel 3-trifluoroacetylindole-chalcone derivatives with detailed structural characterization Mphahlele et al., 2016.
Wirkmechanismus
Target of Action
It is known that similar indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radio sensitizing properties . These compounds usually act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cell growth and proliferation . They can inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways that regulate cell growth and proliferation .
Result of Action
Similar compounds are known to inhibit the growth of tumor cells while reducing the effect on normal cells .
Eigenschaften
IUPAC Name |
5-bromo-1-(difluoromethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNMWDBGPEOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C(F)F)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2610178.png)


![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2610184.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)
![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide](/img/structure/B2610190.png)
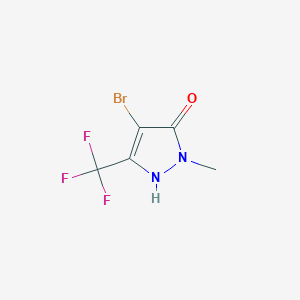
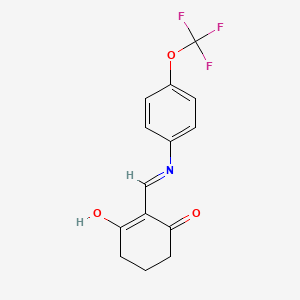
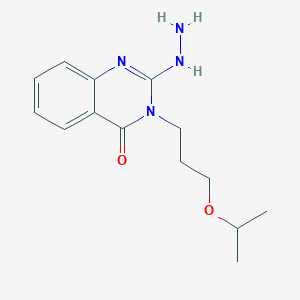
![pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2610196.png)
